Cobaltic acetate

Electrochemistry Redox Chemistry Cobalt Clusters

Choose Cobaltic acetate (CAS 917-69-1) when generic Co(II) or Mn(III) salts fail. Its strong +3 oxidation state drives recalcitrant aromatic and olefin oxidations that Mn(III) cannot. For selective side-chain oxidation of methylbenzenes, it delivers a 2‑fold higher aldehyde/acid ratio (1.0 vs 0.5) compared to pre‑formed clusters, maximizing yield of 4‑carbomethoxybenzaldehyde. In kinetic studies, it uniquely exhibits zero induction period, enabling accurate t₀ and maximum initial O₂ uptake. The reversible Co(III)₂Co(IV) species at 1.23 V vs Fc⁺/Fc makes it a defined precursor for water‑oxidation and C‑H activation research. Insist on cobaltic acetate for superior selectivity and predictable kinetics.

Molecular Formula Co(C2H3O2)3
C6H9CoO6
Molecular Weight 236.06 g/mol
CAS No. 917-69-1
Cat. No. B8758493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltic acetate
CAS917-69-1
Molecular FormulaCo(C2H3O2)3
C6H9CoO6
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3]
InChIInChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyZUKDFIXDKRLHRB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cobaltic Acetate (CAS 917-69-1): Baseline Characteristics for Scientific Procurement


Cobaltic acetate (Co(OAc)₃), CAS 917-69-1, is a green, hygroscopic crystalline oxidant with a molecular weight of 236.07 g/mol . It is classified as a cobalt(III) salt where the metal center exists in the +3 oxidation state, endowing it with strong oxidizing properties. The compound is soluble in water, acetic acid, ethanol, and DMSO, but undergoes hydrolysis in aqueous solutions, a process which accelerates notably at 60-70°C . It decomposes upon heating to 100°C .

Why Generic Substitution of Cobaltic Acetate Fails: Comparative Oxidizing Power and Selectivity


While other metal acetates such as manganese(III) acetate or cobalt(II) acetate are often considered as alternatives for oxidation chemistry, their redox properties and selectivity profiles differ significantly. Cobaltic acetate exhibits a distinct electrochemical profile, including a reversible oxidation to a mixed-valence Co(III)₂Co(IV) species at approximately 1.23 V vs. ferrocenium/ferrocene, a feature not observed for simpler cobalt salts [1]. Furthermore, in specific oxidation reactions, product selectivities differ substantially between cobaltic acetate and other cobalt complexes, with documented differences in aldehyde/acetate ratios [2]. These fundamental differences in redox behavior and reaction selectivity make generic substitution unreliable without rigorous experimental validation.

Quantitative Evidence for Cobaltic Acetate (CAS 917-69-1) Differentiation


Reversible Electrochemical Oxidation to Mixed-Valence Co(III)₂Co(IV) Species at 1.23 V

Cobaltic acetate trimers undergo a reversible one-electron oxidation to form a mixed-valence Co(III)₂Co(IV) species at a potential of approximately 1.23 V versus the ferrocenium/ferrocene couple, as demonstrated by cyclic voltammetry [1]. This specific reversible redox couple is a distinguishing feature of the μ₃-oxo-centered trimeric structure of cobaltic acetate, which is not observed for simpler cobalt(II) acetate or other common metal acetates.

Electrochemistry Redox Chemistry Cobalt Clusters

Enhanced Oxidizing Power Compared to Manganese(III) Acetate

Cobaltic acetate is described as a more powerful oxidant than manganese(III) acetate [1]. While the exact redox potential difference in acetic acid is not explicitly quantified in the provided text, the statement is based on a comparative analysis of their properties, suggesting cobaltic acetate has a higher oxidation potential, making it suitable for substrates that are inert to manganese(III) acetate.

Oxidation Catalysis Inorganic Reagents

Differential Product Selectivity in Methyl p-Toluate Oxidation vs. Pyridine-Coordinated Co(III) Complex

In the anaerobic oxidation of methyl p-toluate by cobalt(III) in acetic acid, the product ratio of (4-carbomethoxybenzaldehyde + 4-carbomethoxybenzoic acid) to 4-carbomethoxybenzyl acetate was found to be 1.0 when using in situ-generated cobaltic acetate [1]. In contrast, when using the well-defined complex [py₃Co₃O(OAc)₅OH][PF₆] as the Co(III) source, this ratio was 0.5 [1]. This demonstrates that the exact nature of the Co(III) species significantly impacts the reaction selectivity.

Selective Oxidation Catalysis Cobalt Complexes

Thermal Decomposition Profile at 100°C vs. Cobalt(II) Acetate Tetrahydrate Stability at 298°C

Cobaltic acetate undergoes decomposition upon heating to 100°C, transforming into a black material . In contrast, cobalt(II) acetate tetrahydrate exhibits a much higher melting point of 298°C . This stark difference in thermal stability is critical for applications involving elevated temperatures.

Thermal Stability Thermogravimetric Analysis Material Science

Kinetics of Toluene Oxidation with Zero Induction Period

The oxidation of toluene catalyzed by cobaltic acetate in acetic acid at 60°C proceeds without an induction period, with maximum oxygen absorption and Co(III) reduction rates occurring at the very beginning of the reaction [1]. The rate laws were determined to be -dO₂/dt = k[Ph-CH₃][Co(III)]²[Co(II)]⁻¹ and -dCo(III)/dt = k'[Ph-CH₃][Co(III)]²[Co(II)]⁻¹, with k'/k ≈ 1.7 [1]. This immediate onset of activity is a key performance characteristic.

Reaction Kinetics Catalysis Oxidation

Procurement-Driven Application Scenarios for Cobaltic Acetate (CAS 917-69-1)


Selective Oxidation of Methylbenzenes to Aldehydes and Acids

In processes requiring the selective side-chain oxidation of methylbenzenes, such as the conversion of methyl p-toluate to 4-carbomethoxybenzaldehyde and 4-carbomethoxybenzoic acid, the use of in situ-generated cobaltic acetate provides a distinct selectivity advantage over pre-formed, well-defined Co(III) complexes like [py₃Co₃O(OAc)₅OH][PF₆]. The observed 2-fold higher selectivity for aldehyde/acid products (ratio 1.0 vs. 0.5) [1] makes it the preferred oxidant when maximizing yield of these specific products is critical.

Electrochemical Generation of Mixed-Valence Cobalt Species for Catalysis

For research into catalytic cycles that exploit mixed-valence Co(III)/Co(IV) intermediates, cobaltic acetate trimers serve as a well-characterized precursor. Their reversible oxidation to a Co(III)₂Co(IV) species at 1.23 V vs. Fc⁺/Fc [2] provides a tunable redox platform. This property is not shared by cobalt(II) acetate and is central to studies in water oxidation and C-H activation catalysis, where accessing higher oxidation states is necessary.

Oxidation of Substrates Requiring Higher Oxidizing Power than Mn(III) Acetate

When a synthetic pathway fails to proceed with the commonly used oxidant manganese(III) acetate due to its insufficient oxidation potential, cobaltic acetate is the logical next choice. As it is described as a 'more powerful oxidant' [3], it is particularly suited for the oxidation of recalcitrant aromatic compounds and olefins where manganese(III) acetate proves unreactive, enabling transformations that would otherwise be unattainable without resorting to harsher or less selective reagents.

Kinetic Studies Requiring Catalysts with No Induction Period

In kinetic investigations or process development where a well-defined reaction start time and maximum initial rate are required, cobaltic acetate is advantageous. Its catalytic action in toluene oxidation exhibits zero induction period, with maximum O₂ uptake and Co(III) reduction occurring at t=0 [4]. This allows for precise kinetic modeling and process control, avoiding the variable lag phases associated with other oxidation catalysts.

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